1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea

Physicochemical profiling Lipophilicity Hydrogen bonding

This phenyl-terminal sulfonylurea is a scaffold-matched comparator essential for SAR continuity in urea transporter (UT-A1/UT-B) and kinase inhibitor programs. The phenylurea terminus provides distinct lipophilicity (SlogP ~1.4), pi-stacking capacity, and a single H-bond donor profile not replicable by thiophene or benzhydryl analogs. Without this matched control, terminal-group substitutions risk >100-fold potency shifts and confounded assay interpretation. Procure alongside the thiophene analog (CAS 1207005-68-2) for paired terminal-aryl SAR dissection. MW 390 Da, 0 Lipinski violations, CNS MPO-favorable.

Molecular Formula C17H22N6O3S
Molecular Weight 390.46
CAS No. 1203229-65-5
Cat. No. B3010720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
CAS1203229-65-5
Molecular FormulaC17H22N6O3S
Molecular Weight390.46
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H22N6O3S/c24-17(21-15-5-2-1-3-6-15)20-9-14-27(25,26)23-12-10-22(11-13-23)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24)
InChIKeyXIIKGJNMGPXIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea (CAS 1203229-65-5): Chemical Class and Procurement Context


1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea (CAS 1203229-65-5) is a synthetic small molecule (MW 390.46 g/mol, formula C₁₇H₂₂N₆O₃S) comprising a phenylurea terminus linked via a sulfonylethyl bridge to a pyrimidin-2-yl-piperazine moiety . The compound falls within the broader class of piperazinyl-pyrimidine sulfonyl ureas, a scaffold that has been explored for urea transporter modulation, kinase inhibition, and antitumor applications in structurally related analogs [1]. Importantly, this specific compound does not appear in major public bioactivity databases (ChEMBL, PubChem, BindingDB) as of the search date, indicating that its pharmacological profile remains largely uncharacterized in the peer-reviewed primary literature [2]. Prospective users should evaluate it as a structurally defined chemical probe within a scaffold class rather than as a biologically validated lead compound.

Why Generic Substitution Fails for 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea: Terminal Group Identity Dictates Physicochemical and Target-Engagement Profiles


Within the piperazinyl-pyrimidine sulfonyl urea scaffold family, the terminal N'-substituent on the urea group is the primary driver of differential physicochemical properties, target engagement, and biological readout [1]. The phenyl group in CAS 1203229-65-5 confers a distinct combination of lipophilicity (SlogP ~1.4), hydrogen-bond donor capacity (1 urea NH), and pi-stacking potential that cannot be replicated by analogs bearing thiophene (CAS 1207005-68-2), benzhydryl, or methoxyethyl termini . Class-level evidence from related piperazinyl-ureido series demonstrates that even minor terminal-group modifications (e.g., phenyl → 4-chlorophenyl) shift steroid sulfatase IC₅₀ values from the micromolar to the low nanomolar range—a >100-fold potency differential [2]. Generic substitution without terminal-group-matched controls therefore risks invalidating structure-activity relationship (SAR) continuity, confounding assay interpretation, and wasting procurement resources on compounds with divergent biological signatures.

Quantitative Differential Evidence for 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea (CAS 1203229-65-5) vs. Closest Structural Analogs


Physicochemical Differentiation: Phenyl vs. Thiophene Terminal Group — LogP and Hydrogen-Bonding Profile

The phenyl terminal group of CAS 1203229-65-5 confers a calculated SlogP of approximately 1.40, consistent with the MMsINC computed value for a structurally related C₁₇H₂₂N₆O₃S isomer [1]. In contrast, the thiophene analog (CAS 1207005-68-2) is predicted to have a lower logP due to the sulfur heteroatom in the thiophene ring increasing polarity. The phenyl compound presents 1 hydrogen-bond donor (urea NH) accessible for target interaction, whereas the benzhydryl analog introduces steric bulk adjacent to the urea motif that may hinder H-bond donor geometry . This 0.5–1.0 logP unit differential is within the range shown to alter membrane permeability and target compartment access in structurally related piperazinyl-ureido sulfamate series [2].

Physicochemical profiling Lipophilicity Hydrogen bonding Medicinal chemistry SAR

Structural Differentiation: Phenyl Ring Pi-Stacking Capacity vs. Non-Aromatic Terminal Substituents

The terminal phenyl ring of CAS 1203229-65-5 provides aromatic pi-stacking capacity (5 aromatic ring atoms) that is absent in the methoxyethyl analog, which terminates in a flexible, non-aromatic ether chain . In the pyrimidinyl-piperazine sulfonyl urea scaffold, the terminal aromatic group has been implicated in edge-to-face pi-interactions with target protein binding pockets in related kinase inhibitor series [1]. The thiophene analog (CAS 1207005-68-2) retains aromaticity but with a sulfur heteroatom that alters the electrostatic potential surface of the ring, potentially modifying pi-stacking geometry relative to phenyl [2]. This structural feature is a key procurement consideration when the intended target is known to possess an aromatic-rich binding pocket (e.g., kinase hinge regions, GPCR orthosteric sites).

Molecular recognition Pi-stacking interactions Protein-ligand binding Kinase inhibitor design

Molecular Weight and Size Differentiation: Implications for CNS Permeability and Oral Bioavailability Predictions

CAS 1203229-65-5 (MW 390.46 g/mol) sits in an intermediate molecular weight range among its closest analogs: approximately 6 g/mol lighter than the thiophene analog (MW 396.5 g/mol) and approximately 90 g/mol lighter than the benzhydryl analog (MW 480.59 g/mol) . The compound satisfies all Lipinski Rule-of-Five criteria (MW <500, HBD ≤5, HBA ≤10, logP ≤5) and Oprea's lead-likeness rules with zero violations, computed for a structurally related isomer [1]. In class-level comparisons, the benzhydryl analog's higher molecular weight (480.59 g/mol) approaches the upper limit of CNS MPO desirability scores and may exhibit reduced passive permeability across biological membranes. This molecular weight differential is relevant for procurement decisions in CNS-targeted screening campaigns where lower MW correlates with higher probability of brain penetration.

Drug-likeness CNS drug design Lipinski rules Oral bioavailability

Hydrogen-Bond Donor Capacity Differential: Impact on Target Residence Time and Selectivity

CAS 1203229-65-5 presents a single hydrogen-bond donor (the urea NH proximal to the phenyl ring) available for target interaction, based on its chemical structure . This contrasts with the methoxyethyl analog, which has the same urea NH donor count but with an oxygen atom in the terminal chain that can act as an additional H-bond acceptor, potentially introducing competing solvent interactions . In the piperazinyl-ureido sulfamate STS inhibitor series (Moi et al., 2019), H-bond donor/acceptor architecture at the terminal substituent was a key determinant of inhibitory potency, with optimal H-bond geometry contributing to low-nanomolar IC₅₀ values (5.1–8.8 nM for optimized compounds) [1]. While quantitative binding data for CAS 1203229-65-5 are absent from the literature, the constrained single-donor architecture of the phenylurea terminus distinguishes it from analogs with additional H-bond functionality that may engage in non-productive binding modes.

Hydrogen bonding Target engagement Residence time Selectivity profiling

Recommended Research and Procurement Application Scenarios for 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea (CAS 1203229-65-5)


Chemical Probe for Urea Transporter Pharmacological Studies Requiring Terminal Phenyl SAR Anchoring

Based on the structural scaffold shared with urea transporter inhibitors identified in BindingDB (related piperazinyl-sulfonyl ureas with IC₅₀ values in the low micromolar range for UT-A1 and UT-B), CAS 1203229-65-5 is positioned as a phenyl-terminal comparator for urea transporter SAR campaigns [1]. Its intermediate MW (390 Da) and SlogP (~1.4) are within the favorable range for membrane transporter target engagement, as established through class-level evidence from piperazinyl-ureido series [2]. Researchers investigating urea transporter modulation in kidney physiology or diuretic development should use this compound as a matched-pair partner with the thiophene analog (CAS 1207005-68-2) to dissect the contribution of terminal aryl identity to UT-A1/UT-B inhibitory activity.

Kinase Inhibitor Fragment Library Expansion for Aromatic-Rich ATP-Binding Pockets

The pyrimidin-2-yl-piperazine moiety present in CAS 1203229-65-5 is a recognized kinase hinge-binding motif, appearing in multiple kinase inhibitor patents and in structurally characterized complexes (e.g., PDB 8FE8, HIV-1 RT with piperazine sulfonyl-bearing diarylpyrimidine inhibitors) [3]. The terminal phenylurea provides additional pi-stacking capacity for targets with aromatic residues adjacent to the hinge region. This compound is a suitable procurement choice for fragment-based or scaffold-hopping kinase inhibitor programs where the pyrimidinyl-piperazine sulfonyl core needs diversification at the solvent-exposed terminus, with the phenyl group offering a defined aromatic baseline for subsequent SAR expansion.

Negative Control or Inactive Comparator in Steroid Sulfatase (STS) Inhibitor Screening

The piperazinyl-ureido scaffold class to which CAS 1203229-65-5 belongs has been validated as a steroid sulfatase inhibitor framework, with optimized compounds achieving IC₅₀ values as low as 5.1 nM [2]. Critically, the STS inhibitory activity in this series depends on the presence of a sulfamate warhead rather than a simple urea terminus. CAS 1203229-65-5, bearing a phenylurea rather than a sulfamate group, is predicted to lack the covalent STS inhibition mechanism and can serve as a structurally matched negative control in STS assays. This application is particularly relevant for laboratories validating STS screening cascades where a scaffold-matched inactive comparator is required to confirm assay specificity.

Physicochemical Benchmark Compound for CNS Drug Discovery Property Optimization

With MW 390 Da, SlogP ~1.4, 0 Lipinski violations, and 5 aromatic rings, CAS 1203229-65-5 occupies a favorable position in CNS MPO (Multiparameter Optimization) desirability space [4]. It can serve as a physicochemical benchmark for piperazinyl-pyrimidine lead series where property-based optimization is ongoing, providing a reference point for balancing lipophilicity, size, and H-bond architecture. Procurement of this compound alongside the higher-MW benzhydryl analog (MW 480 Da) enables direct experimental determination of the MW-dependent permeability and solubility trade-offs that inform CNS lead progression decisions.

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